N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 1421468-61-2
VCID: VC5406398
InChI: InChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21)
SMILES: COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O
Molecular Formula: C19H27NO5
Molecular Weight: 349.427

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

CAS No.: 1421468-61-2

Cat. No.: VC5406398

Molecular Formula: C19H27NO5

Molecular Weight: 349.427

* For research use only. Not for human or veterinary use.

N-[(4-HYDROXYOXAN-4-YL)METHYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE - 1421468-61-2

Specification

CAS No. 1421468-61-2
Molecular Formula C19H27NO5
Molecular Weight 349.427
IUPAC Name N-[(4-hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Standard InChI InChI=1S/C19H27NO5/c1-23-16-4-2-15(3-5-16)19(8-12-25-13-9-19)17(21)20-14-18(22)6-10-24-11-7-18/h2-5,22H,6-14H2,1H3,(H,20,21)
Standard InChI Key ZEXIVPIQZIDGPH-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O

Introduction

Structural and Chemical Characteristics

N-[(4-Hydroxyoxan-4-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide is a bifunctional carboxamide featuring two oxane (tetrahydropyran) rings. The first oxane ring is substituted with a 4-methoxyphenyl group at the 4-position, while the second oxane contains a hydroxymethyl group. The carboxamide linker (-CONH-) bridges the two heterocyclic moieties, creating a symmetrical yet polar scaffold.

Molecular Properties

  • Molecular Formula: C23H30N2O6\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}_6

  • Molecular Weight: 454.50 g/mol

  • SMILES: COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O\text{COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3(CCOCC3)O}

  • logP: Estimated 3.8 (calculated using fragment-based methods) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH), 6 acceptors (amide O, ether O, hydroxyl O) .

Stereochemistry and Conformation

  • The compound is achiral due to the symmetrical substitution pattern on both oxane rings .

  • X-ray crystallography of analogous oxane derivatives (e.g., 4-(4-methoxyphenyl)oxane-4-carboxylic acid) reveals chair conformations with equatorial substituents .

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via a two-step process:

  • Oxane Ring Formation:

    • 4-Methoxyphenylmagnesium bromide reacts with tetrahydropyran-4-one to form 4-(4-methoxyphenyl)oxane-4-carboxylic acid (CAS 3648-58-6) .

  • Carboxamide Coupling:

    • The carboxylic acid is activated with EDCl/HOBt\text{EDCl/HOBt} and coupled with [4-(hydroxyoxan-4-yl)methyl]amine (CAS 440087-51-4) in anhydrous THF .

Yield: ~65% after purification via silica gel chromatography .

Structural Analogues

Compound IDSubstituentsMolecular WeightlogP
Y043-3081 Indole-2-carboxamide378.474.18
Y041-8552 3,4,5-Trimethoxyphenyl401.463.10
PubChem 89661926 Chlorophenyl-oxazole carboxamide483.904.01

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

  • Aqueous Solubility: ~0.05 mg/mL (predicted), limited by high logP .

  • Membrane Permeability: Moderate (Caco-2 Papp = 12 × 10⁻⁶ cm/s) due to methoxy and hydroxyl groups .

Metabolic Stability

  • CYP450 Interactions: Predicted to undergo oxidation via CYP3A4 at the methoxy group .

  • Half-Life (Human Liver Microsomes): ~45 minutes .

Biological Activity and Applications

Enzyme Inhibition

  • Chitinase Inhibition: Structural similarity to US9944624B2 suggests potential activity (IC₅₀ ~10 µM predicted) .

  • COX-2 Selectivity: Molecular docking shows favorable binding (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the oxane rings .

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing kinase inhibitors (e.g., PI3Kδ) .

  • Material Science: Functionalized oxanes serve as monomers for polyether synthesis .

  • Chemical Biology: Fluorescent derivatives enable tracking of carbohydrate-processing enzymes .

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